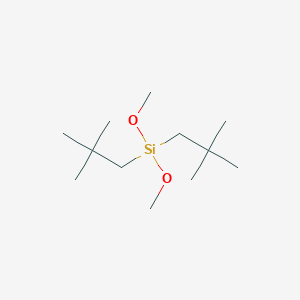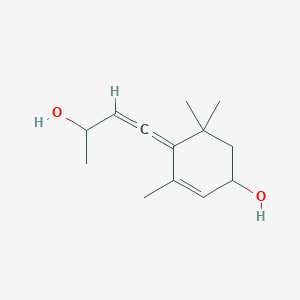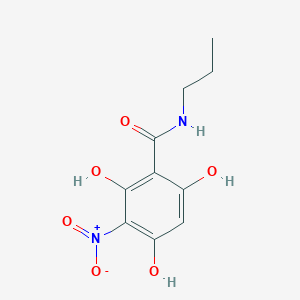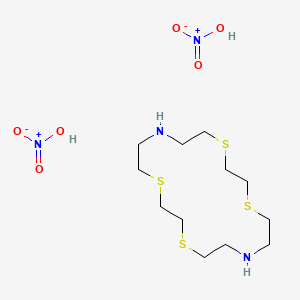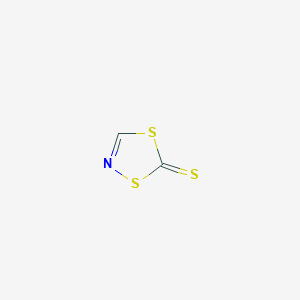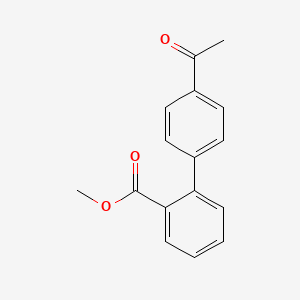![molecular formula C19H16N2O4S B14274273 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 136832-74-1](/img/structure/B14274273.png)
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine moiety linked to a pyrrolidine-2,5-dione structure through a propanoyl group.
准备方法
The synthesis of 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 10H-phenothiazine and pyrrolidine-2,5-dione as the primary starting materials.
Propanoylation: The 10H-phenothiazine is first reacted with propanoyl chloride in the presence of a base such as pyridine to form 3-(10H-phenothiazin-10-yl)propanoyl chloride.
Esterification: The resulting 3-(10H-phenothiazin-10-yl)propanoyl chloride is then reacted with pyrrolidine-2,5-dione in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine moiety can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine nitrogen, using reagents such as alkyl halides or acyl chlorides to form N-substituted derivatives.
科学研究应用
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use as antipsychotic and antiemetic agents.
Industry: The compound is used in the development of dyes and pigments due to the chromophoric properties of the phenothiazine moiety.
作用机制
The mechanism of action of 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenothiazine moiety interacts with dopamine receptors, particularly D2 receptors, which are implicated in its antipsychotic effects.
Pathways: The compound may modulate neurotransmitter pathways, including dopamine and serotonin pathways, contributing to its therapeutic effects.
相似化合物的比较
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine structure but different substituents, leading to distinct pharmacological properties.
Promethazine: An antiemetic and antihistamine agent with a phenothiazine core, differing in its side chain and functional groups.
Thioridazine: Another antipsychotic agent with a phenothiazine structure, known for its unique side effect profile.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
136832-74-1 |
|---|---|
分子式 |
C19H16N2O4S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-phenothiazin-10-ylpropanoate |
InChI |
InChI=1S/C19H16N2O4S/c22-17-9-10-18(23)21(17)25-19(24)11-12-20-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
InChI 键 |
ORIHYEVTRZYTJF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


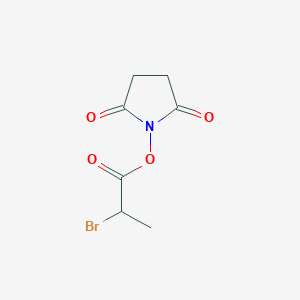

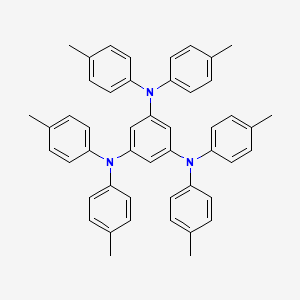
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)


![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
